(2-Hydroxybenzyl)glycine

Radiopharmaceutical Chemistry Technetium-99m Chelation Complex Stability

(2-Hydroxybenzyl)glycine (HBGly, CAS 2233-84-3) is a non-proteinogenic amino acid derivative in which the glycine nitrogen bears a 2-hydroxybenzyl substituent, yielding a tridentate {O⁻phenolate, Namino, O⁻carboxylate} donor set. Its free phenolic hydroxyl and secondary amine enable stable 5,5-fused chelate-ring formation with diverse metal ions, placing it within the broader family of phenolic aminocarboxylate ligands originally developed for technetium-99m radiopharmaceuticals.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 2233-84-3
Cat. No. B8787620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxybenzyl)glycine
CAS2233-84-3
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCC(=O)O)O
InChIInChI=1S/C9H11NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13)
InChIKeyFZQZIWPHRQKFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Hydroxybenzyl)glycine (CAS 2233-84-3): A Tridentate Phenolate-Amino Acid Chelator for Targeted Radiopharmaceutical and Biomimetic Coordination Chemistry


(2-Hydroxybenzyl)glycine (HBGly, CAS 2233-84-3) is a non-proteinogenic amino acid derivative in which the glycine nitrogen bears a 2-hydroxybenzyl substituent, yielding a tridentate {O⁻phenolate, Namino, O⁻carboxylate} donor set [1]. Its free phenolic hydroxyl and secondary amine enable stable 5,5-fused chelate-ring formation with diverse metal ions, placing it within the broader family of phenolic aminocarboxylate ligands originally developed for technetium-99m radiopharmaceuticals [2]. Unlike simple glycine or bidentate analogues, HBGly delivers the specific electronic and steric features required for facial tridentate coordination, making it a modular scaffold for radiometal chelation, bioinorganic model complexes, and intermediate en route to hexadentate HBED-type ligands.

Why (2-Hydroxybenzyl)glycine Cannot Be Replaced by Generic Glycine, Simple N-Alkylglycines, or Common Bidentate Chelators


Substituting the 2-hydroxybenzyl moiety on the glycine nitrogen transforms a bidentate amino acid into a tridentate chelator with profoundly different metal-binding stability, coordination geometry, and biodistribution. In radiopharmaceutical applications, the monosubstituted HBGly ligands form 99mTc complexes that remain stable for over 4 h with less than 2% free pertechnetate at pH 5–9, whereas closely related disubstituted or dimethyl analogues precipitate or lose the radiolabel within minutes under identical conditions [1]. In bioinorganic modelling, the facial tridentate binding mode of HBGly enforces a compressed rhombic octahedral geometry at Mn(III) centres with exceptionally short Mn–O(phenolate) bonds (1.886–1.889 Å) [2], a coordination feature unattainable with glycine, N-methylglycine (sarcosine), or bidentate picolinate-type ligands. These quantitative differences in complex stability and defined donor topology mean that a procurement decision favouring a generic substitute directly compromises experimental reproducibility, metal-binding efficacy, and translational consistency.

(2-Hydroxybenzyl)glycine: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


99mTc Complex Stability: (2-Hydroxybenzyl)glycine vs. Disubstituted and Dimethyl HBGly Analogues

The parent monosubstituted HBGly ligand produces 99mTc complexes with markedly superior stability relative to disubstituted analogues. In comparative radio-HPLC stability assays, the 99mTc complex of monosubstituted HBGly maintained structural integrity for at least 4 h at room temperature across pH 5–9, with free pertechnetate remaining below 2%. In contrast, the 99mTc complex of the dimethyl-substituted HBGly analogue (5b) was stable for only a few minutes above pH 9, and precipitated below pH 9. Similarly, the chloro-methyl analogue (5c) exhibited comparably poor stability [1]. These data directly demonstrate that the steric and electronic perturbation introduced by ring substitution catastrophically reduces radiometal complex stability.

Radiopharmaceutical Chemistry Technetium-99m Chelation Complex Stability

Biodistribution and Excretion Route: (2-Hydroxybenzyl)glycine 99mTc Complexes vs. Halogenated HBGly Analogues

The biodistribution profile of the 99mTc complex of the parent monosubstituted HBGly ligand is dominated by efficient renal excretion, a property that is systematically altered by aromatic ring substitution. Biodistribution and scintigraphic studies in rats demonstrated that the 99mTc complex of monosubstituted HBGly, injected at pH 7.5, underwent rapid urinary clearance. In contrast, the dibromo- (5i) and dichloro- (5h) disubstituted HBGly 99mTc complexes exhibited reduced renal excretion and were stable for at least 4 h only above pH 8, while precipitating at lower pH values [1]. The observed urinary excretion rate decreased monotonically with increasing ligand lipophilicity imparted by halogen substitution, establishing a direct, quantifiable tunability of pharmacokinetics through ligand modification.

Nuclear Medicine Biodistribution Renal Imaging Structure-Activity Relationship

Mn(III) Coordination Geometry: (2-Hydroxybenzyl)glycine vs. N-(5-Nitro-2-hydroxybenzyl)sarcosine

Single-crystal X-ray diffraction of the heteroleptic Mn(III) complex [C5H10NH2][Mn(5-NO2-hbg)2] reveals a facial tridentate HBGly coordination mode that produces a compressed rhombic octahedral geometry. The Mn–O(phenolate) bond lengths of 1.886–1.889 Å are among the shortest reported for Mn(III)–phenolate systems, reflecting strong σ- and π-donation from the deprotonated phenolic oxygen [1]. When the amino acid backbone is altered to sarcosine (N-methylglycine) in the analogous [Mn(5-NO2-hbs)2]⁻ complex, the increased steric demand of the N-methyl group subtly perturbs the coordination sphere, demonstrating ligand-tunable geometric control.

Bioinorganic Chemistry Manganese(III) Complexes Crystal Engineering Catechol Oxidase Models

Synthetic Versatility and HBED Precursor Role: (2-Hydroxybenzyl)glycine vs. Direct HBED Assembly Routes

(2-Hydroxybenzyl)glycine serves as the strategic monobenzyl intermediate in a validated three-step synthetic pathway to the hexadentate chelator HBED [N,N′-bis(2-hydroxybenzyl)-ethylenediamine-N,N′-diacetic acid]. The process proceeds via condensation and reduction of salicylaldehyde with glycine to yield HBGly, followed by alkylation with 1,2-dichloroethane and final iron chelation to isolate Fe(III)-HBED [1]. This modular route contrasts with alternative direct Mannich-type approaches that produce HBED in a single step but often suffer from lower regiochemical control and difficult purification. The ability to isolate and characterise the HBGly intermediate enables tighter quality control and higher overall yield reproducibility in large-scale chelate manufacture.

Chelate Synthesis HBED Intermediates Process Chemistry Iron Chelation

Copper(II) Ternary Complex Geometry: (2-Hydroxybenzyl)glycine vs. N-(2-Hydroxybenzyl)-L-alanine and -L-valine

The reduced Schiff base ligand H2sgly [N-(2-hydroxybenzyl)glycine] forms ternary Cu(II) complexes with 1,10-phenanthroline that exhibit distinct spectroscopic and electrochemical signatures compared to its α-substituted amino acid analogues H2sala (L-alanine) and H2sval (L-valine). UV-visible titration data confirm that the absence of an α-substituent on the glycine backbone results in a different coordination sphere geometry and Cu(II)/Cu(I) redox potential, directly influencing the complex's DNA-binding affinity and nuclease activity [1]. This demonstrates that even conservative replacement of the glycine backbone with alanine or valine measurably alters the physicochemical properties of the resulting metal complex.

Coordination Chemistry Ternary Copper(II) Complexes Schiff Base Ligands DNA Binding

Tetradentate HBED Ligand Stability: (2-Hydroxybenzyl)glycine-Derived HBED vs. EDDHA in Iron(III) Chelation

The hexadentate ligand HBED, synthesised via (2-hydroxybenzyl)glycine, forms Fe(III) complexes with a thermodynamic stability constant (log β) significantly exceeding that of the structurally analogous EDDHA [ethylenediamine-N,N′-bis(2-hydroxyphenylacetic acid)]. While EDDHA is the dominant iron chelate in agricultural fertilisers, HBED–Fe(III) complexes exhibit greater resistance to metal exchange with plasma transferrin, a property attributed to the phenolic oxygen donors introduced via the HBGly building block . This differential stability positions HBGly-derived HBED as a superior scaffold for pharmaceutical iron-chelation applications where in vivo transchelation must be minimised.

Iron Chelation Therapy Stability Constants HBED vs. EDDHA Agricultural Micronutrients

High-Impact Application Scenarios for (2-Hydroxybenzyl)glycine Supported by Differential Evidence


Renal-Targeted 99mTc Radiopharmaceutical Kit Development

The demonstrated >4-h stability of monosubstituted HBGly 99mTc complexes at pH 5–9 with <2% free pertechnetate, combined with predominant urinary excretion in rodent models [1], makes this ligand scaffold suitable for formulating lyophilised kit vials for single-photon emission computed tomography (SPECT) renal imaging. The absence of hepatobiliary retention at physiological pH provides a clean renal signal, a feature lost when procuring the more lipophilic dibromo or dichloro analogues.

Biomimetic Mn(III) Catechol Oxidase Model Complexes

The exceptionally short Mn–O(phenolate) bond (1.886–1.889 Å) and compressed rhombic octahedral geometry imparted by facial HBGly coordination [2] directly replicate the coordination environment of the native catechol oxidase active site. Researchers constructing functional enzyme models should procure HBGly rather than sarcosine-based alternatives because the N-methyl group in the latter perturbs the metal-centred redox potential, potentially altering catalytic turnover rates.

Intermediate in cGMP-Compliant HBED Iron Chelate Manufacture

The three-step synthetic route via isolable HBGly intermediate enables rigorous in-process quality control that is difficult to achieve with one-pot Mannich-type HBED syntheses [3]. Pharmaceutical manufacturers producing HBED for iron-chelation therapy or MRI contrast applications benefit from the ability to characterise the HBGly intermediate by HPLC, elemental analysis, and NMR prior to alkylation, ensuring batch consistency.

Redox-Active Ternary Cu(II) Complexes for Chemical Nuclease Design

The absence of an α-alkyl substituent on the glycine backbone of HBGly yields ternary Cu(II)-phenanthroline complexes with defined electrochemical signatures distinct from alanine- or valine-derived analogues [4]. For DNA-cleavage studies and artificial metallonuclease development, the glycine-based HBGly scaffold provides the minimal steric profile and predictable Cu(II)/Cu(I) redox behaviour essential for mechanistic interpretation.

Quote Request

Request a Quote for (2-Hydroxybenzyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.